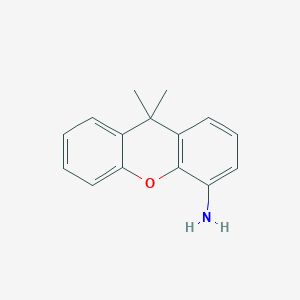

9,9-Dimethyl-9H-xanthen-4-amine

Description

BenchChem offers high-quality 9,9-Dimethyl-9H-xanthen-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-9H-xanthen-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

919991-64-3 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

9,9-dimethylxanthen-4-amine |

InChI |

InChI=1S/C15H15NO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,16H2,1-2H3 |

InChI Key |

RZNOQAYGVFPBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)OC3=CC=CC=C31)C |

Origin of Product |

United States |

Foundational & Exploratory

Biological Properties of 9,9-Dimethyl-9H-Xanthene Derivatives: A Technical Guide

Executive Summary

The 9,9-dimethyl-9H-xanthene pharmacophore, predominantly expressed as 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one , represents a privileged scaffold in medicinal chemistry. Synthesized via multi-component condensation involving 5,5-dimethyl-1,3-cyclohexanedione (dimedone), these derivatives exhibit a broad spectrum of bioactivity, including potent anticancer (IC50 < 10 µM), antimicrobial , and antioxidant profiles. This guide provides a technical deep-dive into their structural properties, synthesis, mechanism of action, and experimental validation.

Part 1: Structural Chemistry & Synthesis

The Scaffold

The core biological activity arises from the fusion of the xanthene tricyclic system with a dimethyl-substituted cyclohexenone ring. The "9,9-dimethyl" moiety increases lipophilicity (logP), facilitating membrane permeability, while the 12-aryl position serves as the primary vector for Structure-Activity Relationship (SAR) optimization.

Synthesis Protocol: One-Pot Multi-Component Reaction (MCR)

The most efficient route to these derivatives is the acid-catalyzed condensation of 2-naphthol , aryl aldehydes , and dimedone .

Experimental Protocol: General Synthesis

-

Reagents: 2-Naphthol (1.0 mmol), Aryl aldehyde (1.0 mmol), Dimedone (1.0 mmol).[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Ionic Liquids (e.g., [bmim]BF4).

-

Solvent: Ethanol or Solvent-free (at 100–120°C).

Step-by-Step Workflow:

-

Charge: Combine all three components in a round-bottom flask.

-

Catalyze: Add the catalyst. If solvent-free, heat the mixture to 120°C with vigorous stirring.

-

Monitor: Track reaction progress via TLC (Ethyl acetate:n-Hexane, 3:7). Reaction typically completes in 15–60 minutes.

-

Isolate: Cool the mixture. Add cold aqueous ethanol. The product usually precipitates as a solid.

-

Purify: Recrystallize from hot ethanol to yield pure crystals (Yields: 85–96%).

Visualization: Synthesis Pathway

Caption: One-pot multicomponent synthesis of the 9,9-dimethyl-tetrahydrobenzo[a]xanthene scaffold.

Part 2: Biological Properties & Mechanisms[3]

Anticancer Activity

These derivatives function primarily as antiproliferative agents .

-

Targets: Breast cancer (MCF-7, BT474), Leukemia (K562), and Hepatocellular carcinoma (HepG2).

-

Mechanism:

-

Topoisomerase Inhibition: Certain derivatives intercalate DNA or bind the Topo-I/II complex, preventing DNA relaxation and forcing apoptosis.

-

Oxidative Stress Modulation: While some act as antioxidants, others induce ROS generation specifically in cancer cells, triggering the intrinsic apoptotic pathway.

-

-

Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 3-NO2) on the 12-aryl ring often show IC50 values comparable to standard drugs like Doxorubicin.

Antimicrobial Activity[2][3][4][5][6][7][8]

-

Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.

-

Mechanism: Lipophilic interaction with the bacterial cell membrane, disrupting integrity and increasing permeability. The 9,9-dimethyl group is critical here for hydrophobic interaction with the lipid bilayer.

Antioxidant Activity[5][6][9]

-

Assay: DPPH Radical Scavenging.

-

Mechanism: The conjugated ketone system and potential phenolic tautomers can stabilize free radicals. Derivatives with hydroxylated aryl groups (e.g., 3,4-dihydroxyphenyl) exhibit the highest antioxidant capacity.

Visualization: Mechanism of Action (Anticancer)

Caption: Proposed anticancer mechanism involving Topoisomerase inhibition and ROS-mediated apoptosis.

Part 3: Structure-Activity Relationship (SAR)

The biological potency is highly sensitive to substitutions at the 12-position (Aryl ring) .

| Position | Modification | Effect on Bioactivity |

| 9,9-Dimethyl | None (Fixed) | Essential for lipophilicity and membrane crossing. Removal reduces potency. |

| 12-Aryl (Para) | Electron-Withdrawing (-Cl, -NO2) | Increases anticancer and antimicrobial activity (IC50 decreases). |

| 12-Aryl (Para) | Electron-Donating (-OMe, -Me) | Decreases potency; often inactive against resistant strains. |

| 12-Aryl (Ortho) | Bulky groups | Steric hindrance reduces binding affinity to target enzymes. |

| 11-Carbonyl | Thionation (C=O to C=S) | Conversion to thione significantly enhances antifungal activity. |

Visualization: SAR Map

Caption: Structural determinants of biological activity in 9,9-dimethyl-xanthene derivatives.

Part 4: Experimental Validation Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC50 against cancer cell lines (e.g., MCF-7).

-

Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates; incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well; incubate 4h.

-

Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Antimicrobial Susceptibility (Disc Diffusion)

Purpose: Assess Zone of Inhibition (ZOI).

-

Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

-

Plating: Swab Muller-Hinton Agar plates with the suspension.

-

Application: Place sterile paper discs impregnated with compound (e.g., 100 µ g/disc ) onto agar.

-

Control: Use Ciprofloxacin (antibacterial) or Fluconazole (antifungal) as positive controls.

-

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

-

Analysis: Measure diameter of inhibition zone in mm.

References

-

Manikandan, A., et al. (2020).[2] Anticancer Effects of Novel Tetrahydro-Dimethyl-Xanthene-Diones. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Ghasemzadeh, M. A., et al. (2014). A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles. Journal of the Brazilian Chemical Society. Link

-

Gulam Mohammed, N. N., et al. (2011).[3] Microwave Promoted, Perchloric Acid catalyzed One Pot Synthesis of Xanthene Derivatives. Der Pharma Chemica. Link

-

Bhat, A. R., et al. (2012). Synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones and evaluation of their biocidal effects. European Journal of Medicinal Chemistry. Link

-

Milosavljevic, M., et al. (2018).[4] Antioxidant, Antimicrobial and Antiproliferative Activities of Synthesized 2,2,5,5-Tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Derivatives. Link

Sources

Technical Guide: Chemical Structure, Nomenclature, and Synthesis of Xanthene Compounds

Abstract

This technical guide provides a comprehensive analysis of the xanthene (9H-xanthene) scaffold, a tricyclic heterocycle fundamental to medicinal chemistry and materials science. It details the IUPAC nomenclature standards, structural properties, and synthetic pathways for xanthene and its oxidized derivative, xanthone. Special emphasis is placed on the synthesis of xanthene-based dyes and pharmacophores, illustrated by the anticholinergic drug Propantheline Bromide.

Structural Anatomy and Nomenclature

Core Structure and Numbering

The xanthene core consists of a dibenzo-fused pyran ring.[1] Unlike its oxidized counterpart xanthone (9H-xanthen-9-one), xanthene contains a methylene bridge (-CH₂-) at the 9-position and an ether oxygen at the 10-position.[2]

-

Alternative Names: 9H-Xanthen, 10H-9-oxaanthracene, Dibenzo[a,e]pyran.[2]

-

Molecular Formula: C₁₃H₁₀O[2]

-

Aromaticity: The central ring is not fully aromatic due to the sp³ hybridized carbon at position 9. However, the two fused benzene rings maintain aromaticity.

Numbering System

The numbering follows the IUPAC rules for fused heterocyclic systems. The oxygen atom is assigned position 10 (in the anthracene-based numbering often used historically) or position 5 in systematic dibenzopyran numbering. However, the standard IUPAC accepted numbering for "xanthene" places the methylene bridge at position 9 and the oxygen implicitly at position 10 relative to the carbon skeleton.

Figure 1: Numbering scheme of the 9H-xanthene scaffold. Note the sp³ carbon at position 9 and oxygen at position 10.

Chemical Properties and Reactivity[6][7][8][9][10]

Oxidation to Xanthone

The methylene group at position 9 is susceptible to oxidation. Exposure to strong oxidizing agents (e.g., KMnO₄, CrO₃) converts 9H-xanthene to xanthone (9H-xanthen-9-one), restoring planarity and conjugation across the central ring.[2]

Electrophilic Aromatic Substitution

The benzene rings in xanthene are activated by the central ether oxygen (an electron-donating group). Electrophilic substitution typically occurs at the para positions relative to the oxygen (positions 2 and 7) or ortho positions (4 and 5), depending on steric hindrance and reaction conditions.

Acidity of C9-Protons

The protons at C9 are weakly acidic (pKa ~ 30) due to the stabilization of the resulting carbanion by the flanking aromatic rings. This property is exploited in the synthesis of derivatives like xanthene-9-carboxylic acid.[2]

Synthesis Strategies

Method A: Cyclodehydration (Classic)

The classical synthesis involves the dehydration of 2,2'-dihydroxydiphenylmethane or the condensation of phenols with formic acid derivatives.

-

Precursors: Phenol + Formaldehyde (or equivalents).[2]

-

Catalyst: Acidic conditions (H₂SO₄ or ZnCl₂).[2]

-

Mechanism: Electrophilic attack of the aldehyde on the phenol ring followed by cyclization.

Method B: Friedel-Crafts Synthesis (Dyes)

Xanthene dyes (e.g., Fluorescein, Rhodamine) are synthesized via the condensation of phthalic anhydride with resorcinol (for Fluorescein) or m-aminophenol (for Rhodamine).[2]

-

Key Reagent: Zinc Chloride (ZnCl₂) or Methanesulfonic acid.[2]

-

Pathway: Double Friedel-Crafts acylation/alkylation.[2]

Method C: Multicomponent Green Synthesis

Modern medicinal chemistry favors the one-pot condensation of aldehydes, dimedone, and phenols/naphthols to form 1,8-dioxo-octahydroxanthenes.[2] This method is high-yielding and atom-economical.[2]

Figure 2: One-pot multicomponent synthesis pathway for biologically active xanthene derivatives.

Experimental Protocol: Synthesis of Xanthene-9-Carboxylic Acid Derivative

Note: This protocol focuses on the precursor for anticholinergic drugs like Propantheline.[2]

Objective

Synthesize 9H-xanthene-9-carboxylic acid via the metallation of xanthene.

Reagents

-

9H-Xanthene (10 mmol)[2]

-

n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)[2]

-

Dry Tetrahydrofuran (THF)[2]

-

Dry CO₂ (gas or dry ice)[2]

Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 9H-xanthene (1.82 g, 10 mmol) in 20 mL of anhydrous THF under nitrogen atmosphere.

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution will turn deep red/orange, indicating the formation of the 9-lithioxanthene anion.

-

Reaction: Stir at -78°C for 30 minutes.

-

Carboxylation: Bubble dry CO₂ gas into the reaction mixture (or pour the mixture onto crushed dry ice) for 20 minutes. The color will fade as the anion is quenched.

-

Workup: Allow the mixture to warm to room temperature. Acidify with 1M HCl to pH 2.

-

Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from ethanol to yield 9H-xanthene-9-carboxylic acid (white needles).

Case Study: Propantheline Bromide

Propantheline Bromide is a quintessential xanthene-based pharmaceutical.[2][4][6] It acts as an antimuscarinic agent used to treat peptic ulcers and hyperhidrosis.

Structure-Activity Relationship (SAR)[2]

-

Xanthene Core: Provides a bulky, hydrophobic scaffold that blocks the muscarinic acetylcholine receptor.

-

Ester Linkage: The C9-carboxylate ester connects the core to the amine.

-

Quaternary Ammonium: The diisopropylmethylammonium group mimics the cationic head of acetylcholine, ensuring high affinity binding to the receptor.

Figure 3: Structural components and mechanism of action for Propantheline Bromide.[2]

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book) . Rule P-25.2.2.4: Heterocyclic rings and ring systems. [Link][2]

-

Synthesis of Xanthene Derivatives . Synthetic Communications, 2022. "A concise metal-free synthesis of xanthene derivatives mediated by achiral 2-aminophenol." [Link][2][5]

-

Propantheline Bromide Monograph . PubChem Database. CID 9279.[3][4] [Link]

-

Xanthene vs. Xanthone Structure . ResearchGate.[7] "Inversion Motion of Xanthene and Detection of Its Oxidation Product Xanthone." [Link]

-

Medicinal Importance of Xanthene Derivatives . International Journal of Research in Pharmacy and Chemistry (IJRPC). [Link]

Sources

- 1. Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 50-34-0: Propantheline bromide | CymitQuimica [cymitquimica.com]

- 3. Propantheline bromide - Wikipedia [en.wikipedia.org]

- 4. Propantheline Bromide | C23H30BrNO3 | CID 9279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PROPANTHELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of the xanthene scaffold.

The Xanthene Scaffold: Physicochemical Architecture and Synthetic Utility in Drug Discovery[1][2]

Executive Summary

The xanthene scaffold (9H-xanthene) represents a privileged tricyclic heterocycle in medicinal chemistry and materials science. Defined by a central pyran ring fused to two benzenoid systems, its utility stems from a unique combination of structural rigidity, electronic tunability, and photophysical responsiveness. This guide provides a technical deep-dive into the scaffold's physical properties, reactive hotspots, and synthetic methodologies, tailored for researchers optimizing small molecule fluorophores or bioactive agents.

Part 1: Structural Architecture & Electronic Character

The xanthene core (dibenzo[a,e]pyran) is not merely a static tricyclic system; it is a dynamic scaffold whose reactivity is governed by the interplay between the electron-rich oxygen atom and the distinct hybridization of the C9 methylene bridge.

Geometric and Electronic Configuration

Unlike the fully aromatic xanthone (9-oxoxanthene), 9H-xanthene possesses a methylene group at position 9. This interrupts the continuous cyclic

-

Puckering: The molecule is not perfectly planar in its ground state; it exhibits a slight fold along the O–C9 axis to relieve steric strain, allowing for inversion motion similar to dihydroanthracene.

-

Aromaticity: The two flanking benzene rings maintain aromaticity, but the central pyran ring acts as a non-aromatic connector. However, oxidation at C9 (to a cation or ketone) instantly restores planarity and full conjugation, a feature exploited in dye chemistry.

Reactivity Hotspots

The scaffold presents two distinct zones for chemical modification:

-

The C9 "Trigger" Site: The methylene protons are benzylic and susceptible to radical abstraction and oxidation. This is the site of derivatization for constructing diverse libraries.

-

The Aromatic Wings (Positions 2, 7): The oxygen atom donates electron density into the benzene rings via resonance, activating positions para to the oxygen (C2 and C7) toward electrophilic aromatic substitution.

Figure 1: Structural dissection of the xanthene scaffold highlighting reactive centers.

Part 2: Physicochemical Profile[3][4][5][6]

The following data aggregates standard physical constants for unsubstituted 9H-xanthene. Note that derivatives (e.g., Rhodamines) will deviate significantly based on ionic character.

| Property | Value | Context/Notes |

| CAS Number | 92-83-1 | Unique Identifier |

| Molecular Formula | C₁₃H₁₀O | Tricyclic ether |

| Molecular Weight | 182.22 g/mol | Low MW suitable for fragment-based design |

| Melting Point | 101–102 °C | Sharp transition indicating high crystallinity |

| Boiling Point | 310–312 °C | High thermal stability |

| Solubility | Diethyl ether, CHCl₃, Benzene | Lipophilic; insoluble in water without polar substituents |

| pKa (C9-H) | ~30 (DMSO) | Weakly acidic; requires strong bases (e.g., n-BuLi) for deprotonation |

| UV | ~280 nm (Unsubstituted) | Shifts to >500 nm upon conjugation extension (dyes) |

Part 3: Synthetic Reactivity & Functionalization[3]

The utility of xanthene lies in its transformation into functional dyes and drugs.[1][3] The two primary pathways are Oxidation and Condensation .

Oxidation to Xanthone

The transformation of xanthene to xanthone (9H-xanthen-9-one) is a fundamental reaction. It proceeds via radical intermediates at the C9 position.

-

Reagents: Standard oxidants include

, -

Mechanism: Hydrogen abstraction at C9 forms a stabilized benzylic radical, which traps oxygen to form a peroxide intermediate, eventually collapsing to the ketone.

-

Significance: Xanthones are potent inhibitors of monoamine oxidases and protein kinases.

The "Spiro-Switch" Mechanism in Fluorescent Probes

Xanthene dyes (Fluorescein, Rhodamine) utilize a unique spiro-lactonization mechanism to switch fluorescence ON and OFF. This is critical for designing pH sensors and biological probes.

-

OFF State (Spirocyclic): The C9 carbon forms a covalent bond with a pendant carboxylate, breaking the conjugation. The molecule is colorless and non-fluorescent.

-

ON State (Open Form): Acidic conditions or specific analyte binding opens the lactone ring. The C9 carbon becomes

hybridized, restoring full conjugation across the tricyclic system.

Figure 2: The structural mechanism of fluorescence switching in xanthene-based probes.

Part 4: Experimental Protocol

Green Synthesis of 1,8-Dioxo-octahydroxanthenes

This protocol describes the condensation of aromatic aldehydes with dimedone, a standard method to generate the xanthene core with high efficiency and atom economy. This reaction creates a tetrahydroxanthene scaffold, common in medicinal chemistry libraries.

Objective: Synthesis of 9-phenyl-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthene. Reaction Type: Knoevenagel Condensation followed by Michael Addition and Cyclodehydration.[4]

Materials

-

Benzaldehyde (1.0 mmol)[5]

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2.0 mmol)

-

Catalyst:

-Dodecylbenzenesulfonic acid (DBSA) or Amberlyst-15 (10 mol%) -

Solvent: Water (Green chemistry approach) or Ethanol.

Methodology

-

Charge: In a 50 mL round-bottom flask, combine benzaldehyde (106 mg, 1 mmol) and dimedone (280 mg, 2 mmol).

-

Catalyze: Add DBSA (32 mg, 0.1 mmol) and water (5 mL).

-

Reflux: Heat the mixture to reflux (100 °C) with vigorous magnetic stirring.

-

Why: Reflux ensures sufficient energy for the dehydration step, which is the thermodynamic driving force.

-

-

Monitor: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction typically completes in 60–90 minutes.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Purification: Filter the solid and wash with cold water (to remove the acid catalyst) and cold aqueous ethanol.

-

Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Mechanism of Action

The reaction proceeds through a Knoevenagel condensation between one equivalent of dimedone and the aldehyde to form an arylidene intermediate. A second equivalent of dimedone performs a Michael addition to this intermediate.[4] Finally, acid-catalyzed cyclodehydration closes the central pyran ring.

Figure 3: Step-wise synthetic pathway for the construction of the xanthene-1,8-dione scaffold.

Part 5: References

-

National Institute of Standards and Technology (NIST). 9H-Xanthene - Gas Phase Ion Energetics and Spectral Data. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

-

MDPI. Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes. (2026).[4] Available at: [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9H-Xanthene [webbook.nist.gov]

- 7. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Evolution and Synthesis of the Xanthene Scaffold

From Classical Dyes to Modern Pharmacophores

Executive Summary

This technical guide analyzes the synthetic evolution of the xanthene scaffold (dibenzo[b,e]pyran), a tricyclic heterocycle that has transitioned from a cornerstone of industrial dye chemistry to a privileged structure in modern drug discovery. We examine the trajectory from Adolf von Baeyer’s 19th-century acid-catalyzed condensations to contemporary metal-catalyzed and green chemistry methodologies. Special emphasis is placed on the mechanistic divergence between classical aromatic xanthenes (e.g., fluorescein) and the partially saturated 1,8-dioxooctahydroxanthenes, which offer higher Fsp³ character desirable in therapeutic candidates.

The Historical Foundation: The "Dye" Era

The scientific lineage of xanthene synthesis begins in 1871 with the work of Adolf von Baeyer . While seeking to understand the structural properties of phthalic anhydride, Baeyer performed a condensation reaction with resorcinol in the presence of a dehydrating agent (sulfuric acid).

-

The Discovery: The result was Fluorescein , a highly fluorescent xanthene derivative.[1] This marked the birth of the "phthalein" class of dyes.[2]

-

The Classical Route: The synthesis relied on a double Friedel-Crafts acylation/alkylation followed by dehydration.

-

Reactants: Phthalic anhydride + Resorcinol (2 equivalents).

-

Catalyst: Conc.

or -

Conditions: High heat (>180°C) melt fusion.

-

While effective for industrial dyes (Rhodamines, Eosins), this route is ill-suited for delicate pharmaceutical intermediates due to the harsh acidic conditions and lack of regioselectivity when using substituted phenols.

Mechanistic Underpinnings: The Knoevenagel-Michael Cascade

Modern medicinal chemistry focuses heavily on 1,8-dioxooctahydroxanthenes , synthesized via the condensation of aldehydes with cyclic 1,3-dicarbonyls (e.g., dimedone). This reaction is a self-validating cascade sequence.

The Mechanism

The reaction proceeds through three distinct phases, governed by the acidity of the catalyst (Lewis or Brønsted):

-

Knoevenagel Condensation: The aldehyde is activated by the catalyst.[3] The enol form of dimedone attacks the carbonyl, eliminating water to form an

-unsaturated ketone (chalcone-like intermediate). -

Michael Addition: A second equivalent of dimedone attacks the

-position of the intermediate. This forms a "bis-dimedone" adduct (often isolable if the reaction is stopped early). -

Cyclodehydration: An intramolecular nucleophilic attack by one enolic oxygen onto the neighboring carbonyl carbon closes the ring, followed by the elimination of water to aromatize the central ring.

Visualization: The Reaction Pathway

The following diagram illustrates the stepwise transformation.

Caption: The Knoevenagel-Michael-Cyclodehydration cascade mechanism for xanthene synthesis.

Evolution of Catalytic Methodologies

The field has shifted from stoichiometric mineral acids to catalytic precision. The choice of catalyst dictates yield, reaction time, and "green" metrics.

| Methodology | Catalyst Example | Conditions | Advantages | Disadvantages |

| Classical Acid | Reflux (Organic Solvent) | Low cost | Corrosive, low yield, tedious workup. | |

| Lewis Acid | Reflux or Melt | High yield, shorter time | Metal waste, cost of catalyst. | |

| Heterogeneous | Silica- | Solvent-free / Ethanol | Reusable catalyst | Mass transfer limitations in solid phase. |

| Organocatalysis | Ionic Liquids, p-TSA | Mild heat | Biodegradable, green | Viscosity issues with some ionic liquids. |

Key Insight: Lanthanide triflates and chlorides (e.g.,

Experimental Protocols (Self-Validating Systems)

Protocol A: Lewis Acid Catalyzed Synthesis ( )

This protocol is optimized for high throughput synthesis of xanthene libraries for drug screening.

Reagents:

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2.0 mmol)

-

Samarium(III) Chloride (

) (20 mol%)[6] -

Solvent: Ethanol (95%) or Solvent-free (Melt)

Workflow:

-

Charge: In a 25 mL round-bottom flask, combine the aldehyde and dimedone.

-

Catalyze: Add

(0.2 mmol). -

Reaction:

-

Option A (Solution): Reflux in 5 mL ethanol for 2-3 hours.

-

Option B (Green/Melt): Heat at 120°C without solvent for 20-40 minutes.

-

-

Validation (TLC): Monitor using Hexane:Ethyl Acetate (7:3).

-

Checkpoint: Disappearance of the aldehyde spot.

-

Checkpoint: Appearance of a fluorescent spot (often UV active) at lower

than the aldehyde but higher than dimedone.

-

-

Workup: Cool to room temperature. Add cold water (10 mL). The solid product precipitates out.

-

Purification: Filter the solid. Wash with aqueous ethanol (10%). Recrystallize from hot ethanol.

Characterization Check (NMR):

-

Look for the unique methine proton (CH) at the 9-position. In

NMR, this appears as a sharp singlet around

Protocol B: Ultrasound-Assisted Green Synthesis

This method utilizes acoustic cavitation to accelerate the Knoevenagel-Michael cascade, often requiring no external heat source.

Workflow:

-

Mix Aldehyde (1 mmol) and Dimedone (2 mmol) in 2 mL of water/ethanol (1:1).

-

Add catalyst (e.g., Sulfamic acid, 5 mol%).

-

Irradiate in an ultrasonic cleaner (40 kHz) at ambient temperature for 15-30 minutes.

-

Validation: The mixture typically solidifies. Filtration yields pure product.

Visualization: Experimental Logic Flow

The following diagram details the decision matrix for selecting the synthesis route based on the target molecule's sensitivity.

Caption: Decision matrix for selecting the optimal xanthene synthesis pathway.

Future Outlook

The future of xanthene synthesis lies in asymmetric catalysis . Most current methods produce racemic mixtures at the C9 position. Developing chiral organocatalysts to induce enantioselectivity at the Michael addition step is the current frontier, essential for creating single-enantiomer drugs.

References

-

Jha, A., et al. (2011). SmCl3 catalyzed synthesis of 1,8-dioxo-octahydroxanthenes. National Institutes of Health / PMC.

-

Sabri, Z., et al. (2024). Accelerated synthesis of 1,8-dioxo-octahydroxanthene...[5][7][8][9][10] using dendritic mesoporous nanosilica.[7] Royal Society of Chemistry.

-

Majhi, S., et al. (2025). Ultrasound-assisted green synthesis of functionalised xanthene derivatives. University of Turin / IRIS.

-

NobelPrize.org. (1905). Adolf von Baeyer – Biographical. The Nobel Prize.[2][11][12]

-

Fan, X., et al. (2007). An efficient synthesis of 1,8-dioxo-octahydroxanthenes using tetrabutylammonium hydrogen sulfate. Arkivoc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nobelprize.org [nobelprize.org]

- 3. cjm.ichem.md [cjm.ichem.md]

- 4. iris.unito.it [iris.unito.it]

- 5. pnrjournal.com [pnrjournal.com]

- 6. A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerated synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives using dendritic mesoporous nanosilica functionalized ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07629F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. grokipedia.com [grokipedia.com]

Unlocking the Pharmacological Potential of Xanthene Derivatives: A Comprehensive Guide to Synthesis, Bioactivity, and Medicinal Applications

Executive Summary

The xanthene nucleus—a dibenzopyran structural motif—has emerged as a privileged scaffold in modern medicinal chemistry[1]. Characterized by its unique electronic properties, planar geometry, and conformational rigidity, the xanthene core serves as a highly effective bioisostere for various natural pharmacophores[2]. This technical guide provides an in-depth analysis of the mechanistic pathways, quantitative efficacy, and green synthesis protocols of xanthene derivatives, offering drug development professionals a robust framework for leveraging these compounds in targeted therapeutics.

Structural Pharmacophore & Mechanistic Rationale

The pharmacological versatility of xanthene derivatives is fundamentally tied to their tricyclic oxygen-containing structure. The lipophilic nature of the planar core facilitates excellent cellular membrane permeation, while the substitution pattern—particularly at the C-9 position—dictates the molecule's specific target affinity[1][2].

Recent structure-activity relationship (SAR) studies highlight two primary mechanistic pathways for xanthene-induced apoptosis in oncology and inflammation:

-

Enzymatic Inhibition (COX-2): Coupling the xanthene core with amino acid analogues (e.g., cysteine) introduces critical hydrogen-bond donors. These moieties anchor the molecule within the hydrophobic active site of cyclooxygenase-2 (COX-2), leading to potent, selective inhibition of pro-inflammatory prostaglandins[3].

-

Motor Protein Modulation (Eg5): Thioxanthene variants, where the pyran oxygen is replaced by sulfur, alter the dihedral angle of the tricyclic system. This structural shift enhances allosteric binding to the Eg5 motor protein, blocking spindle formation and inducing mitotic arrest in malignant cells[3].

Fig 1: Mechanistic pathways of xanthene derivatives inducing apoptosis via COX-2 and Eg5 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The transition from micromolar to nanomolar efficacy in xanthene derivatives is driven by precise functionalization. Table 1 summarizes the quantitative efficacy (IC50) of recently synthesized derivatives across various biological targets. The data illustrates that targeted conjugation (e.g., C-9 cysteine coupling) drastically amplifies target specificity and potency[3][4].

Table 1: Quantitative Efficacy and QSAR Data of Key Xanthene Derivatives

| Compound Class / Derivative | Primary Target / Cell Line | IC50 Value | Key Structural Feature | Ref |

| Cysteine-coupled Xanthene | Caco-2 (Colon Cancer) | 9.6 ± 1.1 nM | C-9 Cysteine conjugation | [3] |

| Cysteine-coupled Thioxanthene | Hep G2 (Hepatocellular) | 161.3 ± 41.0 nM | Thio-substitution in core | [3] |

| Unmodified Xanthene Analogue | HeLa (Cervical Cancer) | 213.06 nM | Unmodified pyran oxygen | [3] |

| Xanthene-Cysteine Analogue | COX-2 Enzyme | 4.37 ± 0.78 nM | High COX-2 selectivity (3.83) | [3] |

| Xanthen-3-one Derivative | HeLa (Cervical Cancer) | 5.9 µM | Hydroxyl group orientation | [4] |

Green Synthesis Methodologies: The Catalyst-Driven Approach

Traditional xanthene synthesis relies on harsh Brønsted acids and volatile organic solvents, leading to high environmental impact (E-factors) and complex downstream purification[5][6]. Modern medicinal chemistry demands sustainable, atom-economical approaches. The solvent-free, one-pot multicomponent reaction (MCR) represents a paradigm shift in synthesizing these scaffolds[5].

Causality of the Synthetic Design: By eliminating the solvent, we drastically increase the effective local concentration of the reactants, driving the collision frequency and accelerating reaction kinetics[6]. Utilizing Lanthanum(III) nitrate hexahydrate as a Lewis acid catalyst exploits its profound oxophilicity. The La³⁺ ion coordinates directly with the carbonyl oxygen of the aromatic aldehyde, withdrawing electron density and rendering the carbonyl carbon highly electrophilic[7]. This facilitates a rapid nucleophilic attack by the enol tautomer of dimedone. The subsequent Knoevenagel condensation and intramolecular cyclization proceed rapidly, driven thermodynamically by the evaporation of the water byproduct under 80°C heating[7].

Fig 2: Solvent-free, lanthanum-catalyzed multicomponent synthesis workflow for xanthene derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, scientific integrity, and high-throughput reliability, the following protocols are designed as self-validating systems. They incorporate internal controls, real-time monitoring, and orthogonal validation steps.

Protocol A: Solvent-Free Synthesis of 1,8-Dioxo-octahydroxanthenes

Causality Check: Recrystallization is chosen over column chromatography because the rigid, highly crystalline nature of the tricyclic xanthene core allows for selective precipitation in polar protic solvents, avoiding large volumes of toxic eluents[6][7].

-

Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and dimedone (2.0 mmol).

-

Catalyst Addition: Add Lanthanum(III) nitrate hexahydrate (10 mol%) directly to the solid mixture[7].

-

Solvent-Free Condensation: Heat the mixture in an oil bath at 80°C under continuous magnetic stirring.

-

Real-Time Monitoring: Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) solvent system[6]. The disappearance of the aldehyde spot validates the completion of the Knoevenagel intermediate phase.

-

Quenching & Catalyst Removal: Upon completion (typically 30–45 minutes), cool the mixture to room temperature. Add 10 mL of ice-cold distilled water and stir vigorously to dissolve and remove the water-soluble La³⁺ catalyst[7].

-

Isolation: Filter the precipitated crude solid under vacuum.

-

Orthogonal Validation: Recrystallize the crude product from hot ethanol. Validate the structural integrity of the purified xanthene derivative using ¹H NMR (look for characteristic aliphatic -CH protons at ~4.68 ppm indicating cyclic ring formation) and ¹³C NMR[7][8].

Protocol B: In Vitro Anticancer Evaluation (MTT Assay)

Causality Check: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. This provides a direct, quantifiable metric of metabolic viability, allowing for the accurate derivation of IC50 values[3].

-

Cell Seeding: Seed target cancer cells (e.g., HeLa or Caco-2) in 96-well microtiter plates at a density of

cells/well in 100 µL of appropriate culture medium[4]. -

Adhesion Phase: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow complete cell adhesion.

-

Compound Treatment: Prepare serial dilutions of the synthesized xanthene derivatives (0.1 µM to 100 µM) in DMSO. Add the treatments to the wells, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

-

Internal Controls:

-

Negative Control: Cells treated with 0.1% DMSO vehicle.

-

Positive Control: Cells treated with a standard chemotherapeutic agent (e.g., Doxorubicin) to validate the assay's dynamic range.

-

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

Dye Reduction: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

-

Solubilization: Carefully aspirate the culture medium and dissolve the insoluble purple formazan crystals in 100 µL of pure DMSO.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values via non-linear regression analysis of the dose-response curves[3][4].

Conclusion

Xanthene derivatives represent a highly tunable, pharmacologically privileged class of heterocycles. By leveraging the principles of green chemistry—specifically solvent-free multicomponent reactions catalyzed by oxophilic Lewis acids—researchers can rapidly generate diverse xanthene libraries with minimal environmental impact. When coupled with rational structural modifications, such as cysteine conjugation, these scaffolds exhibit profound, nanomolar efficacy against critical oncology and inflammatory targets.

References

- Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).

- Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities.European Journal of Medicinal Chemistry (PubMed).

- Sustainable Approaches for the Synthesis of Functionalized Xanthene Derivatives with Anticancer Activities Using Modern Green Tools at Room Temperature.Synlett (Thieme Connect).

- FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT.Chemistry Journal of Moldova.

- Antimicrobial and Antiproliferative Activities and Enzyme Binding Affinity of Xanthen-3-one Derivatives.Kemija u industriji.

- Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives.Molecules (University of Malta).

- Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors.ACS Omega.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. um.edu.mt [um.edu.mt]

- 7. cjm.ichem.md [cjm.ichem.md]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Retrosynthetic Analysis and Methodological Synthesis of the 9,9-Dimethyl-9H-xanthene Core

Executive Summary

The 9,9-dimethyl-9H-xanthene heterocyclic core is a privileged architectural scaffold in advanced organic synthesis. Characterized by a rigid, planar tricyclic system and the steric bulk of a gem-dimethyl bridge, this core enforces specific conformational geometries that are highly prized in transition-metal catalysis (e.g., wide-bite-angle Xantphos ligands)[1], fluorescent probes, and organic light-emitting diode (OLED) materials[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. We will deconstruct the core via retrosynthetic analysis, elucidate the mechanistic causality behind its construction, and standardize the field-proven protocols required for its downstream functionalization.

Retrosynthetic Disconnections of the Xanthene Core

A systematic retrosynthetic deconstruction of the 9,9-dimethyl-9H-xanthene core reveals two primary strategic pathways. The choice between them is dictated by the desired substitution pattern and the tolerance of existing functional groups to harsh reaction conditions.

Disconnection A: Double Friedel-Crafts Alkylation (C–C Bond Formation)

The most direct and industrially scalable route involves the simultaneous formation of two C–C bonds at the C9 position. Disconnecting the gem-dimethyl bridge leads back to diphenyl ether and acetone[3]. This approach relies on an acid-catalyzed condensation, where acetone acts as a double electrophile.

Disconnection B: Xanthone Methylation (C–Me Bond Formation)

For substrates where the ether linkage must be constructed sequentially, the core can be disconnected at the C9 methyl groups to yield xanthone[4]. Xanthone itself is retrosynthetically derived via a C–O disconnection (Ullmann condensation) from a substituted phenol and 2-bromobenzoic acid, followed by an intramolecular Friedel-Crafts acylation to close the central pyran ring.

Fig 1: Retrosynthetic disconnections of the 9,9-dimethyl-9H-xanthene core.

Forward Synthesis: Causality and Mechanistic Insights

Route 1: Acid-Catalyzed Condensation (The Industrial Standard)

The synthesis of 9,9-dimethylxanthene from diphenyl ether and acetone is the preferred method for generating the unsubstituted core[3]. Causality: The reaction is driven by sequential Friedel-Crafts alkylations. An acid catalyst protonates acetone, generating a highly electrophilic carbocation. The electron-rich diphenyl ether undergoes electrophilic aromatic substitution (EAS) to form a tertiary alcohol intermediate. Under acidic conditions, this alcohol rapidly dehydrates to form a secondary carbocation, which is immediately trapped by the adjacent phenyl ring in an intramolecular cyclization. This one-pot method is highly efficient, consistently delivering yields of 70–75%[5].

Route 2: Xanthone Methylation (The Stepwise Alternative)

When complex substitution patterns prevent the use of the condensation route, the xanthone intermediate provides a reliable alternative.

Causality: The highly stable carbonyl group of xanthone is resistant to standard nucleophilic attack due to the delocalization of electrons across the tricyclic system. However, it can be exhaustively methylated using strong organometallic reagents such as trimethylaluminum (AlMe

Gateway Functionalization: Overcoming the EAS Paradox

The true utility of 9,9-dimethyl-9H-xanthene lies in its functionalization—particularly at the 4- and 5-positions—which is required to synthesize the Xantphos ligand family[1].

The Mechanistic Challenge: The bridging ether oxygen is a strong para-directing group. Consequently, standard electrophilic aromatic substitution (EAS) conditions (e.g., direct bromination) predominantly functionalize the 2- and 7-positions. Recent crystallographic data confirms that direct bromination yields the 2,7-dibromo regioisomer exclusively in 72% yield[1].

The Solution: To achieve 4,5-disubstitution, chemists must employ Directed ortho-Metalation (DoM). By treating the core with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA), the ether oxygen coordinates the lithium ions, directing deprotonation strictly to the adjacent 4- and 5-positions. The resulting 4,5-dilithio intermediate is then quenched with an electrophile (such as Br

Fig 2: Experimental workflow bypassing EAS to achieve 4,5-dibromo substitution.

Quantitative Data & Route Comparison

The following table summarizes the quantitative metrics and scalability of the discussed synthetic strategies:

| Synthetic Strategy | Primary Reagents | Key Intermediate | Target Product | Typical Yield | Scalability |

| Acid Condensation | Diphenyl ether, Acetone, Acid | Tertiary alcohol (in situ) | 9,9-Dimethylxanthene | 70–85%[5] | High (Gram to Kg) |

| Xanthone Methylation | Xanthone, AlMe | Hemiketal / Carbocation | 9,9-Dimethylxanthene | 60–75%[4] | Moderate (Pyrophoric) |

| Directed Lithiation | 9,9-Dimethylxanthene, n-BuLi, Br | 4,5-Dilithio-xanthene | 4,5-Dibromo-9,9-dimethylxanthene | 65%[1] | High (Gram scale) |

| Direct Bromination | 9,9-Dimethylxanthene, Br | Wheland Intermediate | 2,7-Dibromo-9,9-dimethylxanthene | 72%[1] | High (Gram scale) |

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of 9,9-Dimethyl-9H-xanthene

Objective: Construct the core via acid-catalyzed condensation[3],[5].

-

Preparation: Charge a round-bottom flask equipped with a Dean-Stark apparatus with diphenyl ether (1.0 equiv) and acetone (2.0 to 5.0 equiv).

-

Catalysis: Add a catalytic amount of an acid catalyst (e.g., methanesulfonic acid or a Lewis acid).

-

Reflux: Heat the mixture to reflux. Causality Note: The continuous removal of water via the Dean-Stark trap drives the equilibrium toward the cyclized product by preventing the reverse hydrolysis of the carbocation intermediates.

-

Quench & Extraction: Once diphenyl ether is consumed (monitor via TLC), cool to room temperature and quench with saturated aqueous NaHCO

. Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous MgSO -

Purification: Concentrate under reduced pressure and purify via column chromatography or recrystallization to yield a light yellow to white solid (70–85% yield).

Protocol B: Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene via DoM

Objective: Regioselective bromination bypassing standard EAS[1].

-

Lithiation: In an oven-dried Schlenk flask under an inert atmosphere (N

/Ar), dissolve 9,9-dimethyl-9H-xanthene (1.0 equiv) in anhydrous Et -

Deprotonation: Cool the solution to -78 °C and add n-BuLi (2.2 equiv) dropwise. Allow the mixture to warm to room temperature, then reflux for 24 hours to ensure complete double ortho-lithiation.

-

Electrophilic Quench: Cool the resulting suspension back to -78 °C. Slowly add a solution of Br

(2.2 equiv) in anhydrous solvent. -

Workup: Warm to room temperature and quench with saturated aqueous Na

S -

Validation: Purify to obtain the 4,5-dibrominated product (approx. 65% yield). Self-Validation: Confirm regioselectivity via

H NMR by verifying the absence of protons at the 4,5-positions and noting the distinct splitting pattern compared to the undesired 2,7-isomer.

References

-

Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs - ACS Publications. 1

-

Cas 19814-75-6, 9,9-DIMETHYL-9H-XANTHENE - LookChem. 2

-

Synthesis and Conformational Preferences of a Potential β-Sheet Nucleator Based on the 9,9-Dimethylxanthene Skeleton - ACS Publications. 4

-

9,9-Diphenylxanthene | 102892-77-3 - Benchchem. 3

-

9,9-DIMETHYL-9H-XANTHENE Synthesis - LookChem. 5

-

2,7-Di-tert-butyl-9,9-dimethylxanthene | 130525-41-6 - Benchchem. 6

Sources

Understanding the xanthene scaffold's role as a pharmaceutical intermediate.

The Xanthene Scaffold: A Privileged Core for Modern Drug Discovery

Abstract: The xanthene scaffold, a distinctive oxygen-containing tricyclic system, represents a cornerstone in medicinal chemistry, celebrated as a "privileged structure." This designation arises from its derivatives' remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth guide provides a technical overview of the xanthene core, from its fundamental physicochemical properties to the sophisticated synthetic strategies employed for its derivatization. We will explore the vast pharmacological landscape of xanthene-based compounds, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. A critical analysis of structure-activity relationships (SAR) will illuminate the chemical causality behind their biological functions. Furthermore, this guide will ground the discussion in real-world applications by examining FDA-approved drugs, such as Propantheline, that feature the xanthene core. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical insights for researchers, scientists, and drug development professionals dedicated to leveraging this versatile scaffold in the pursuit of novel therapeutics.

The Xanthene Core: A Structural and Physicochemical Overview

The xanthene molecule, chemically known as 9H-xanthene or 10H-9-oxaanthracene, is a heterocyclic compound featuring a central pyran ring fused to two benzene rings.[1] This tricyclic, dibenzo[b,e]pyran core provides a rigid, largely planar architecture that is both structurally and electronically versatile.[2][3]

The true value of the xanthene scaffold in medicinal chemistry lies in its capacity for extensive functionalization. The substituents, particularly at the C9 position, profoundly influence the molecule's three-dimensional shape, electronic distribution, and physicochemical properties such as solubility and lipophilicity.[4] This adaptability allows for the fine-tuning of molecular properties to optimize interactions with specific biological targets, a key reason for its status as a privileged scaffold.[4] This structural versatility has enabled the development of xanthene derivatives with a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antispasmodic effects.[5][6]

Synthetic Strategies for Xanthene Derivatives

The construction of the xanthene nucleus is a well-established field in organic synthesis, with methodologies evolving to embrace principles of green and efficient chemistry.

Foundational Synthesis: Condensation Reactions

One of the most robust and widely utilized methods for synthesizing 1,8-dioxo-octahydroxanthene derivatives involves the acid- or base-catalyzed condensation of an aromatic aldehyde with two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione).[6][7]

The causality of this reaction pathway proceeds through a sequence of classic organic reactions: an initial Knoevenagel condensation between the aldehyde and one molecule of the dicarbonyl compound, followed by a Michael addition of the second dicarbonyl molecule. The final step is a dehydrative cyclization to form the central pyran ring, yielding the xanthene core.[8] The choice of catalyst is critical for reaction efficiency; while traditional mineral acids are effective, modern protocols often employ milder and more environmentally benign catalysts like ionic liquids, nanoparticles, or organocatalysts to improve yields and simplify purification.[3][9]

This protocol provides a self-validating system for synthesizing a representative xanthene derivative using a common and efficient method.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

Dimedone (2.0 mmol)

-

Catalyst (e.g., L-proline, 10 mol%)

-

Solvent (e.g., Ethanol, 10 mL)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and L-proline (0.1 mmol).

-

Solvent Addition: Add 10 mL of ethanol to the flask.

-

Reaction: Stir the mixture at reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates reaction completion.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will typically precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst.

-

Validation (Characterization): The integrity of the synthesized compound must be validated. Recrystallize the crude product from hot ethanol to obtain pure crystals. Determine the melting point and characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity. The expected outcome is a white to off-white crystalline solid with a high yield (>90%).

Alternative Route: Modification of Xanthones

An alternative and highly effective strategy involves the chemical modification of xanthones (9H-xanthen-9-one), which are structurally related compounds featuring a carbonyl group at the C9 position.[4] This approach is particularly valuable for creating derivatives with specific functionalities at C9 that are not easily accessible through direct condensation. The carbonyl group of the xanthone can be reduced to a hydroxyl group (forming a xanthydrol) or can be the site for nucleophilic addition reactions (e.g., Grignard reactions) to introduce diverse alkyl or aryl substituents. This method represents a straightforward pathway to a wide variety of C9-substituted xanthenes.[4]

The Pharmacological Landscape of Xanthene Derivatives

The xanthene scaffold is a prolific source of bioactive compounds, with derivatives demonstrating efficacy across numerous therapeutic areas. This broad activity spectrum is a direct result of the core's ability to be decorated with a variety of functional groups, enabling precise interactions with diverse biological macromolecules.

| Derivative Class | Example Substituent (at C9) | Reported Biological Activity | Reference(s) |

| Anticancer | 9-Aryl or 9-Heteroaryl groups | Antiproliferative activity against various cancer cell lines (e.g., HeLa, HepG2, Colon). | [6] |

| Antimicrobial | Sulfonamide or Carboxamide groups | Antibacterial and antifungal properties. | [5] |

| Antitubercular | 4-Chlorophenyl group | Inhibition of both aerobic and dormant Mycobacterium tuberculosis. | [10] |

| Antiviral | Basis for dyes like Rose Bengal | Activity against viruses such as Herpes simplex. | |

| Anti-inflammatory | Various substitutions | Inhibition of inflammatory mediators. | [2][11] |

| Antidiabetic | Nitro and cyano-containing groups | Activation of LKB1-dependent AMP-activated protein kinase (AMPK). | |

| Neuroprotective | Amide derivatives | Potential application in neurodegenerative diseases. | [4] |

| Antispasmodic | Xanthene-9-carboxylate esters | Antimuscarinic activity, relaxation of smooth muscle. | [5][12][13] |

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of xanthene derivatives is not arbitrary; it is governed by well-defined structure-activity relationships (SAR). Understanding these relationships is fundamental to rational drug design, allowing scientists to predict and optimize the potency and selectivity of new compounds.

The C9 position is the most critical modulator of activity.[4] The size, lipophilicity, and electronic nature of the substituent at this position dictate how the molecule fits into the binding pocket of a target protein. For instance, in antitubercular xanthenes, a 4-chlorophenyl group at C9 was found to be the most active, suggesting a specific hydrophobic and electronic interaction within the active site of the target enzyme, TMPKmt.[10]

The aromatic rings of the xanthene core also offer opportunities for modification. The introduction of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, halo) can alter the electronic properties of the entire scaffold, influencing its binding affinity and pharmacokinetic properties. For example, hydroxyl groups can act as hydrogen bond donors, forming crucial interactions with protein residues.

Xanthene Scaffolds in Clinical Use: The Antimuscarinic Agents

While many xanthene derivatives show promise in preclinical studies, the scaffold has also given rise to FDA-approved drugs. Notable examples are Propantheline bromide and Methantheline bromide , which leverage the xanthene core as a bulky, lipophilic group to achieve their therapeutic effect.[5][12][14]

Propantheline Bromide (Pro-Banthine®)

-

Structure: A quaternary ammonium compound featuring a xanthene-9-carboxylate ester.[13]

-

Approval and Use: First approved in 1953, it is used as an antispasmodic to treat gastrointestinal cramps and as an adjunctive therapy for peptic ulcers.[13][15] It is also used off-label for hyperhidrosis (excessive sweating).[12]

-

Mechanism of Action: Propantheline is a non-selective muscarinic antagonist.[15] It competitively blocks the binding of the neurotransmitter acetylcholine to muscarinic receptors on smooth muscle cells and exocrine glands.[12][15] This blockade inhibits parasympathetic nerve impulses, leading to smooth muscle relaxation (antispasmodic effect) and reduced gastric and sweat gland secretion.[12][13] The bulky xanthene-9-carboxylate moiety is crucial for its antagonistic binding at the receptor.

Future Perspectives and Conclusion

The xanthene scaffold continues to be a highly attractive and versatile core for the development of new pharmaceutical intermediates. Its synthetic tractability and the proven success of its derivatives in a multitude of biological assays ensure its place in modern drug discovery programs.[3][4]

Future research will likely focus on several key areas:

-

Improving Pharmacokinetics: While potent, some xanthene derivatives may exhibit poor solubility or metabolic instability.[4] Future synthetic efforts will need to address these shortcomings to advance more candidates into clinical trials.

-

Target-Specific Design: Moving beyond broad-spectrum activity, researchers will increasingly use computational modeling and SAR insights to design xanthene derivatives that are highly selective for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target side effects.

-

Novel Applications: The unique photophysical properties of many xanthene derivatives (e.g., fluorescein) are being harnessed for applications in photodynamic therapy (PDT) and theranostics, where a single molecule can be used for both diagnosis and treatment.[6]

References

-

Sousa, M. E., & Pinto, M. M. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. European Journal of Medicinal Chemistry, 209, 113085. [Link]

-

National Center for Biotechnology Information. (n.d.). Propantheline Bromide. PubChem Compound Summary for CID 9279. Retrieved from [Link]

-

Kaur, M., & Singh, A. (n.d.). A COMPREHENSIVE REVIEW OF XANTHENE AND THIOXANTHENE. ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 21). Propantheline bromide. Wikipedia. Retrieved from [Link]

-

Drugs.com. (2025, June 16). Propantheline: Package Insert / Prescribing Information. Retrieved from [Link]

-

Herole, R. A. (2022). A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES. Tropical Journal of Pharmaceutical and Life Sciences, 9(6), 01-12. Retrieved from [Link]

-

PharmaCompass. (n.d.). PROPANTHELINE BROMIDE. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). UNII - UX9Z118X9F. Retrieved from [Link]

-

IJCRT. (2025, May 5). A REVIEW ON XANTHENE-1,8(2H)-DIONE BASED COMPOUNDS. IJCRT.org. Retrieved from [Link]

-

Gunjegaonkar, M. B., Fegade, S. A., & Kolhe, R. C. (2018). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328. Retrieved from [Link]

-

Chitre, T. S., et al. (2017). Exploring the potential of xanthene derivatives for antitubercular activity. Open Access Text. DOI: 10.15761/GDT.1000129. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 29). Xanthene. Wikipedia. Retrieved from [Link]

-

PharmaCompass. (n.d.). Methantheline Bromide | FDA Orange Book. Retrieved from [Link]

-

Mohareb, R. M., et al. (2024). Ionic Liquids Immobilized Synthesis of New Xanthenes Derivatives and their Antiproliferative, Molecular Docking, and Morphological Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(13), 990-1008. [Link]

-

Drugs.com. (2026, February 27). New FDA Drug Approvals for 2026. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methantheline Bromide. PubChem Compound Summary for CID 5883. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 12). What are the side effects of Methantheline Bromide?. Retrieved from [Link]

-

ResearchGate. (2024, October 24). (PDF) Review on medicinal importance of xanthene derivatives. Retrieved from [Link]

-

Pires, C., et al. (2022). Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents. Pharmaceuticals, 15(2), 148. [Link]

-

Majhi, S., Manickam, S., & Cravotto, G. (2025). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 109, 106575. [Link]

-

Tiz, D. B., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5227. [Link]

-

Singh, N., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829. [Link]

-

Singh, N., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829. [Link]

-

Wikipedia contributors. (2025, December 26). Methantheline. Wikipedia. Retrieved from [Link]

-

Li, K., et al. (2022). Xanthene-based NIR organic phototheranostics agents: design strategies and biomedical applications. Journal of Materials Chemistry B, 10(4), 437-453. [Link]

-

Singh, N., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829. [Link]

Sources

- 1. Xanthene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. informativejournals.com [informativejournals.com]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. PROPANTHELINE BROMIDE - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. oatext.com [oatext.com]

- 11. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propantheline bromide - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

- 14. Methantheline Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Propantheline Bromide | C23H30BrNO3 | CID 9279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 9,9-Dimethyl-9H-xanthen-4-amine.

This Application Note details the synthesis of 9,9-Dimethyl-9H-xanthen-4-amine , a critical intermediate for the development of specialized phosphine ligands (e.g., Xantphos derivatives), fluorescent probes, and pharmaceutical scaffolds.

The protocol utilizes a Directed ortho-Metalation (DoM) strategy to overcome the regioselectivity challenges inherent in the xanthene scaffold. While electrophilic aromatic substitution (e.g., nitration) typically targets the para-positions (C2/C7), the DoM approach leverages the ether oxygen to selectively functionalize the C4 "bay" position.

Part 1: Strategic Synthesis Overview

The synthesis is divided into three distinct phases to ensure high regiofidelity and operational safety:

-

Core Construction : Synthesis of the 9,9-dimethylxanthene backbone from diphenyl ether.

-

Regioselective Activation : Directed lithiation and iodination to install a reactive handle at C4.

-

Catalytic Amination : Palladium-catalyzed C-N bond formation to yield the primary amine.

Reaction Pathway Diagram

Caption: Step-wise synthetic route from diphenyl ether to the target 4-amino xanthene derivative via directed ortho-metalation.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 9,9-Dimethylxanthene (The Core)

Objective: Construct the tricyclic xanthene core with the gem-dimethyl bridge. Mechanism: Ortho-lithiation of diphenyl ether followed by nucleophilic addition to acetone and acid-catalyzed Friedel-Crafts cyclization.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Diphenyl Ether | 1.0 | Starting Material |

| n-Butyllithium (2.5M in hexanes) | 2.2 | Lithiating Agent |

| Acetone (Dry) | 3.0 | Electrophile |

| H₂SO₄ (conc.) or Amberlyst-15 | Cat. | Cyclization Catalyst |

| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

-

Lithiation : In a flame-dried Schlenk flask under Argon, dissolve diphenyl ether (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition : Dropwise add n-BuLi (22 mmol) over 20 minutes. The solution may turn yellow/orange. Stir at 0°C for 2 hours to ensure double lithiation is not predominant (control temperature strictly to favor mono-lithiation if isolating intermediate, but here we target the bridged carbinol which requires attack on acetone). Correction: For the bridge formation, we need to lithiate one ring, add acetone, then cyclize. However, the standard literature method (ChemicalBook, Snippet 1.5) uses n-BuLi to lithiate, then acetone.[1]

-

Quench : Cool back to -78°C and add acetone (30 mmol) dropwise. Allow to warm to room temperature (RT) over 3 hours.

-

Cyclization : Quench with saturated NH₄Cl. Extract with EtOAc.[2] The intermediate carbinol is often crude. Dissolve the crude oil in Toluene (30 mL) and add Amberlyst-15 (or cat. H₂SO₄).[3] Reflux for 1-2 hours to effect ring closure.

-

Purification : Filter catalyst, wash with NaHCO₃, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to obtain 9,9-dimethylxanthene as a white/pale yellow solid.

Phase 2: Regioselective Iodination (The Key Step)

Objective: Install an iodine handle at the C4 position. Critical Insight: The ether oxygen directs the lithium to the C4 position (DoM). Using n-BuLi with TMEDA enhances the basicity and breaks up alkyllithium aggregates, ensuring efficient deprotonation at the sterically hindered "bay" position.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 9,9-Dimethylxanthene | 1.0 | Substrate |

| n-Butyllithium (2.5M) | 1.2 | Lithiating Agent |

| TMEDA | 1.2 | Ligand/Activator |

| Iodine (I₂) | 1.3 | Electrophile |

| Diethyl Ether (Et₂O) | Solvent | Solvent (Preferred for DoM) |

Protocol:

-

Complexation : In a dry Schlenk flask, mix 9,9-dimethylxanthene (5 mmol) and TMEDA (6 mmol) in anhydrous Et₂O (25 mL).

-

Metalation : Cool to 0°C . Add n-BuLi (6 mmol) dropwise.

-

Reaction : Allow the mixture to warm to RT and stir for 16–24 hours. The solution will typically darken (reddish-brown), indicating the formation of the lithiated species. Note: Some protocols suggest refluxing for 2-4 hours to drive the reaction if conversion is low.

-

Iodination : Cool the mixture to -78°C . Dissolve Iodine (6.5 mmol) in minimal THF and add it dropwise to the lithio-species.

-

Workup : Allow to warm to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from purple to yellow/clear).

-

Isolation : Extract with Et₂O, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or purify via chromatography (Hexanes) to yield 4-iodo-9,9-dimethylxanthene .

Phase 3: Buchwald-Hartwig Amination

Objective: Convert the aryl iodide to a primary amine. Why this method? Direct nucleophilic substitution is impossible. Copper-catalyzed methods (Ullmann) require harsh conditions. Palladium-catalyzed amination using Benzophenone Imine as an ammonia surrogate is the industry standard for high yields and mild conditions.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Iodo-9,9-dimethylxanthene | 1.0 | Substrate |

| Benzophenone Imine | 1.2 | Ammonia Surrogate |

| Pd₂(dba)₃ | 2 mol% | Catalyst Precursor |

| BINAP or Xantphos | 4 mol% | Ligand |

| NaO_t_Bu | 1.5 | Base |

| Toluene | Solvent | Solvent |

Protocol:

-

Coupling : In a glovebox or under strict Argon flow, combine the aryl iodide (2 mmol), Benzophenone Imine (2.4 mmol), Pd₂(dba)₃ (0.04 mmol), BINAP (0.08 mmol), and NaO_t_Bu (3 mmol) in dry Toluene (10 mL).

-

Heating : Seal the vial and heat to 80–100°C for 12–18 hours. Monitor by TLC (disappearance of iodide).

-

Hydrolysis : Cool to RT. Add 1N HCl (5 mL) and MeOH (5 mL). Stir at RT for 1–2 hours.[4] This cleaves the imine to release the primary amine and benzophenone.

-

Purification :

-

Wash the acidic mixture with Et₂O (removes benzophenone and non-basic organics).

-

Basify the aqueous layer with NaOH (pH > 10).

-

Extract the free amine into CH₂Cl₂ (3x).

-

Dry (Na₂SO₄) and concentrate.[5]

-

Final purification: Flash chromatography (DCM/MeOH/Et₃N) to yield 9,9-Dimethyl-9H-xanthen-4-amine .

-

Part 3: Safety & Handling Notes

-

n-Butyllithium : Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen) using proper syringe techniques. Ensure a quenching agent (isopropanol) is nearby.

-

Schlenk Lines : All lithiation steps require air-free conditions. Moisture will kill the lithio-intermediate and return the starting material.

-

Palladium Residues : Heavy metal waste must be segregated. Scavengers (e.g., SiliaMetS®) can be used if high purity is required for biological assays.

References

-

Common Organic Chemistry . XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) Synthesis Context. Available at: [Link]

-

Organic Syntheses . Buchwald-Hartwig Amination General Procedures. Available at: [Link]

-

PubChem . 9,9-Dimethylxanthene Derivatives and Safety Data. National Library of Medicine. Available at: [Link]

Sources

Application Note: 9,9-Dimethylxanthene Derivatives as Fluorescent Probes

[1][2]

Executive Summary & Technical Rationale

The 9,9-dimethylxanthene (DMX) scaffold represents a critical structural evolution from traditional xanthene dyes (e.g., fluorescein, rhodamine). While traditional xanthenes utilize a bridging oxygen and an

Why use DMX Derivatives?

-

Photostability: The gem-dimethyl group prevents oxidative degradation at the meso-position, a common failure mode in unsubstituted xanthenes.

-

Tunable Electronics: The scaffold serves as an exceptional donor-π-acceptor (D-π-A) bridge, allowing emission tuning from Blue (native) to Near-Infrared (NIR) when fused with extended conjugation systems.

-

Environment Sensitivity: DMX derivatives often function as molecular rotors . The steric bulk of the methyl groups creates a barrier to rotation that is sensitive to local viscosity, making them ideal for monitoring mitochondrial viscosity or protein aggregation.

This guide details protocols for utilizing DMX-based probes for heavy metal sensing , ROS detection , and viscosity mapping in live cells.

Mechanism of Action

To effectively use these probes, researchers must understand the signal transduction mechanism.

Fluorescence "Turn-On" Mechanisms

Most DMX probes utilize a Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT) quenching mechanism in their "off" state.

-

Ion Sensing (e.g., Hg²⁺, Cu²⁺): The probe contains a chelating receptor. Binding the metal ion blocks the lone pair electrons responsible for PeT quenching, restoring fluorescence.

-

Viscosity Sensing: In low viscosity, the molecule undergoes twisted intramolecular charge transfer (TICT), dissipating energy non-radiatively. In high viscosity (e.g., cellular membranes), rotation is restricted, forcing radiative decay (fluorescence).

Mechanism Diagram

Figure 1: Logic flow of DMX probe activation. The probe transitions from a dark state to an emissive state upon specific analyte interaction or environmental restriction.

Experimental Protocols

Protocol A: Intracellular Viscosity Mapping (Live Cell)

Target: Mitochondria or Lysosomes (depending on derivative functionalization). Probe Example: 9,9-dimethyl-based Molecular Rotor (e.g., DMX-R).

Reagents Required[1][2]

-

Stock Solution: 1 mM DMX probe in anhydrous DMSO. Store at -20°C, desiccated.

-

Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or Live Cell Imaging Solution (LCIS), pH 7.4.

-

Viscosity Control: Glycerol/PBS mixtures (0% to 80% glycerol) for calibration.

Step-by-Step Workflow

-

Cell Preparation:

-

Culture HeLa or HEK293 cells on 35mm glass-bottom confocal dishes to 70-80% confluency.

-

-

Staining Solution Preparation:

-

Dilute the 1 mM DMSO stock into pre-warmed (37°C) imaging buffer to a final concentration of 5 µM .

-

Note: Maintain DMSO concentration < 0.5% to avoid cytotoxicity.

-

-

Incubation:

-

Aspirate culture medium and wash cells 1x with PBS.

-

Add the staining solution.

-

Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

-

-

Wash Step (Critical):

-

Aspirate staining solution.

-

Wash 3x with warm HBSS to remove non-specifically bound probe.

-

Why: DMX derivatives are hydrophobic; thorough washing prevents background noise from membrane-adhered dye.

-

-

Imaging:

-

Excitation: 488 nm (or specific λex for derivative).

-

Emission: Collect 500–600 nm.

-

Validation: Treat control wells with Nystatin (10 µM) to induce viscosity changes and observe intensity shifts.

-

Protocol B: Heavy Metal Ion Detection (Hg²⁺/Cu²⁺)

Context: Environmental water analysis or intracellular ion imaging. Probe Type: Spirolactam-functionalized 9,9-dimethylxanthene (e.g., Rh-Ip-Hy type).

Workflow Diagram

Figure 2: Standardized workflow for ion sensing using DMX probes.

Procedure

-

Baseline Measurement: Record the emission spectrum of the probe (10 µM) in PBS buffer. It should be weakly fluorescent (OFF state).

-

Titration: Add aliquots of the metal ion stock solution (0–50 µM equivalent).

-

Kinetics: Allow 15 minutes for the ring-opening reaction or chelation to equilibrate.

-

Quantification: Plot Fluorescence Intensity (

) vs. Ion Concentration (-

Fit to the Benesi-Hildebrand equation to determine the binding constant (

).

-

Data Analysis & Validation

When characterizing new 9,9-dimethylxanthene derivatives, summarize optical properties using the following structure.

Spectral Properties Table (Template)

| Parameter | Standard Fluorescein | 9,9-Dimethylxanthene Derivative | Significance |

| Excitation Max ( | 490 nm | 480–750 nm (Tunable) | DMX allows NIR tuning via fused rings. |

| Stokes Shift | ~25 nm | 50–120 nm | Larger shift reduces self-quenching/scattering. |

| Quantum Yield ( | 0.90 (pH > 8) | 0.40–0.85 (Environment dependent) | DMX is less pH sensitive than Fluorescein. |

| pKa | 6.4 | N/A (Often pH independent) | Ideal for acidic organelles (lysosomes). |

| Photostability | Low | High | Gem-dimethyl blocks oxidation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Hydrophobicity of the dimethyl/fused rings. | Use Pluronic F-127 (0.02%) or increase DMSO to 1% max. |

| High Background | Non-specific membrane binding. | Increase wash steps; Use serum-free media during loading. |